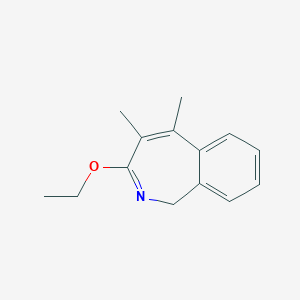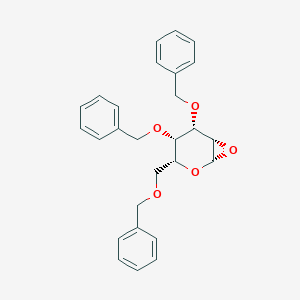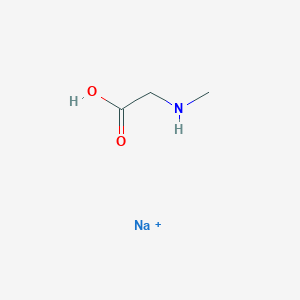![molecular formula C11H12FN3O2 B128064 tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 155601-71-1](/img/structure/B128064.png)
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Vue d'ensemble
Description
The compound tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a chemical entity that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds often contain pyrazole and pyridine rings, which are nitrogen-containing heterocycles, and are frequently modified with various substituents like tert-butyl and fluorine groups to alter their chemical behavior and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, was achieved through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds, has been described . These syntheses involve the use of tert-butyl groups and showcase the versatility of tert-butyl substituted compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structures of tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives have been characterized using various techniques, including X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives can be influenced by the presence of tert-butyl and other substituents. For instance, the study of the regioselectivity of reactions involving 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated that different reaction media and conditions can lead to the formation of compounds with high regioselectivity . This highlights the importance of understanding the chemical behavior of these compounds for their effective use in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives are often studied using spectroscopic methods and thermal analysis. For example, the characterization of Schiff base compounds derived from tert-butyl substituted pyridine derivatives was performed using FTIR, 1H and 13C NMR spectroscopy, and their thermal properties were also investigated . These studies provide valuable information on the stability and behavior of these compounds under various conditions.
Applications De Recherche Scientifique
1. Agonistic Activity on Human Peroxisome Proliferator-Activated Receptor Alpha (hPPARα)
The tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold is utilized in derivatives that act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). Structural modifications on this scaffold have been made to understand structure-activity relationships, indicating that certain structural features are critical for hPPARα agonistic activity. These findings differ from those reported for fibrate-class hPPARα agonists, showcasing the chemical's potential in modulating lipid metabolism and providing a framework for the development of novel therapeutics targeting hPPARα-related disorders (Miyachi et al., 2019).
2. FLT3 Inhibitor for Psoriasis Treatment
This chemical structure has been involved in the optimization of compounds targeting FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment. Structural optimization led to the discovery of potent FLT3 inhibitors, one of which showed significant antipsoriatic effects in a psoriatic animal model, without recurrence after the last administration. This research indicates the potential utility of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives in developing new therapeutics for psoriasis (Li et al., 2016).
3. Multi-Targeted Treatment Strategy for Neuropathic Pain
Compounds derived from this chemical scaffold have been discovered as inhibitors of tumor necrosis factor-alpha (TNF-α), nitric oxide, and cannabinoid receptor subtype 1 (CB₁), showing promising results in treating neuropathic pain. One derivative, in particular, exhibited significant acute antinociceptive efficacy and effectiveness in chronic constriction injury and partial sciatic nerve injury models, suggesting the importance of these derivatives in developing multi-targeted treatment strategies for neuropathic pain (Yogeeswari et al., 2013).
Safety And Hazards
The compound may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if inhaled or swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
tert-butyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)8-6-4-5-7(12)13-9(6)15-14-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGAFDNQIOIZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC(=NC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427821 | |
| Record name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
CAS RN |
155601-71-1 | |
| Record name | 1,1-Dimethylethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



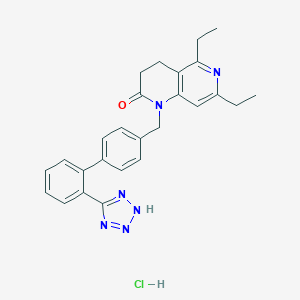
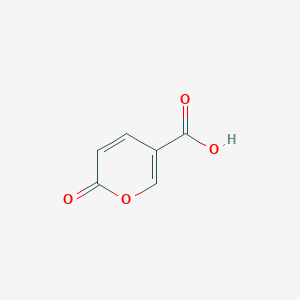
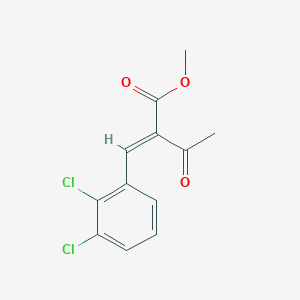
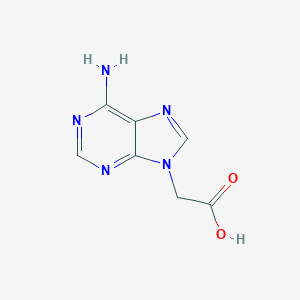
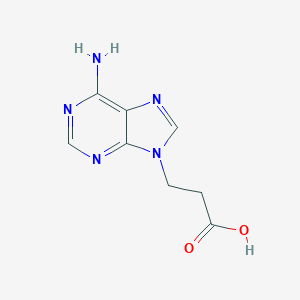

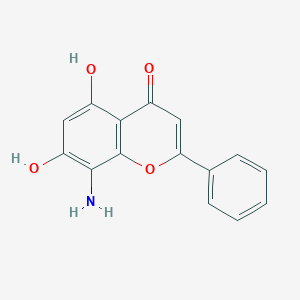
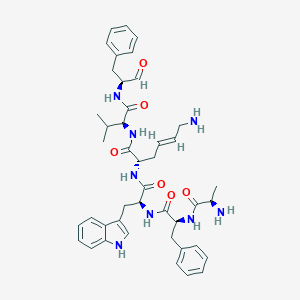
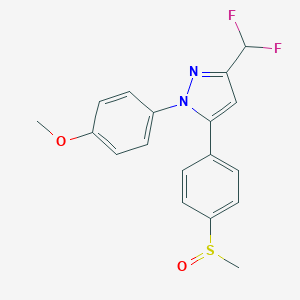
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
